molecular formula C43H71NaO11 B10764454 4-Methylsalinomycin sodium

4-Methylsalinomycin sodium

Cat. No.: B10764454
M. Wt: 787.0 g/mol
InChI Key: NBRZEFXQRCTYMC-WHIXXYDISA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Narasin (sodium salt) is synthesized by isolating narasin from the fermentation broth of Streptomyces aureofaciens. The isolation involves organic solvent extraction and silica gel chromatography . The sodium salt form is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours .

Industrial Production Methods: In industrial settings, narasin is produced through large-scale fermentation of Streptomyces aureofaciens. The fermentation broth is processed to extract narasin, which is then converted to its sodium salt form using sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Narasin (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Narasin (sodium salt) exerts its effects by disrupting ion gradients across cell membranes. It forms complexes with metal cations, facilitating their transport across lipid membranes. This disrupts the ion balance within cells, leading to cell death . In cancer research, narasin has been shown to induce apoptosis through endoplasmic reticulum stress and inhibition of the NF-κB signaling pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C43H71NaO11

Molecular Weight

787.0 g/mol

IUPAC Name

sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate

InChI

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29?,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1

InChI Key

NBRZEFXQRCTYMC-WHIXXYDISA-M

Isomeric SMILES

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]

Canonical SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]

Origin of Product

United States

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